![molecular formula C46H53NO12 B564864 [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate CAS No. 33639-78-0](/img/structure/B564864.png)
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate
Übersicht
Beschreibung
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple stereocenters and functional groups, making it a valuable subject of study in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate typically involves multiple steps, including protection and deprotection of functional groups, glycosylation reactions, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and carbohydrate metabolism.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds and van der Waals forces, which facilitate its binding to these targets and modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-3-acetoxy-2-(acetoxymethyl)-5,6-dihydroxy-tetrahydropyran-4-yl]oxy-2-(acetoxymethyl)-4-[(2R,3R,4S,5S,6R)-4,5-diacetoxy-6-(acetoxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-triacetoxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] acetate
- (2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-({(2R,3S)-1-[ (2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-[[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-6-phenylmethoxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H53NO12/c1-30-40(51-25-34-17-9-5-10-18-34)43(52-26-35-19-11-6-12-20-35)44(53-27-36-21-13-7-14-22-36)46(56-30)55-29-38-41(57-32(3)49)42(58-33(4)50)39(47-31(2)48)45(59-38)54-28-37-23-15-8-16-24-37/h5-24,30,38-46H,25-29H2,1-4H3,(H,47,48)/t30-,38+,39+,40+,41+,42+,43+,44-,45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCNMNMVOBEMH-PHJZFHELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)OC(=O)C)OC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)NC(=O)C)OC(=O)C)OC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H53NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747098 | |
| Record name | Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-6-O-(2,3,4-tri-O-benzyl-6-deoxy-alpha-L-galactopyranosyl)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33639-78-0 | |
| Record name | Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-6-O-(2,3,4-tri-O-benzyl-6-deoxy-alpha-L-galactopyranosyl)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
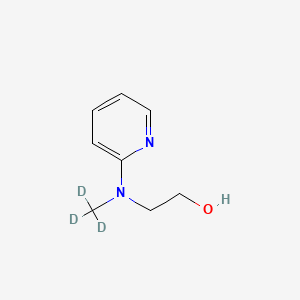
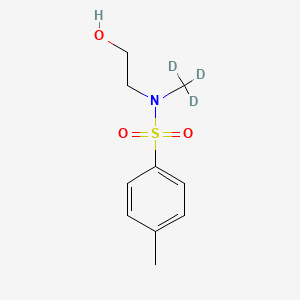
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B564785.png)
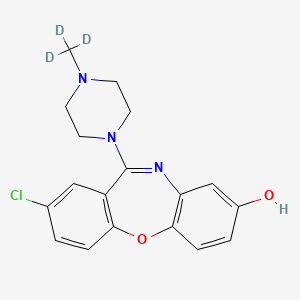
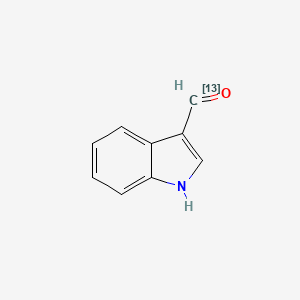
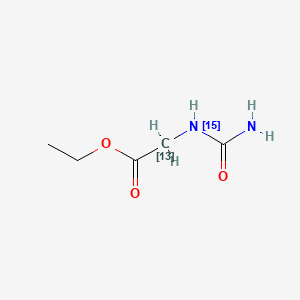
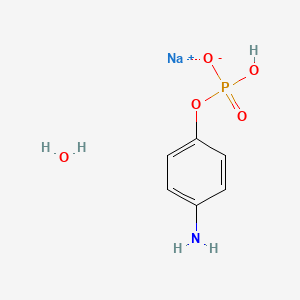

![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
